molecular formula C19H13NO B12750317 2-(2-Phenylethenyl)naphth(2,1-d)oxazole CAS No. 10110-26-6

2-(2-Phenylethenyl)naphth(2,1-d)oxazole

Cat. No.: B12750317
CAS No.: 10110-26-6
M. Wt: 271.3 g/mol
InChI Key: QIIWAAMGCOJPRF-JLHYYAGUSA-N
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Description

2-(2-Phenylethenyl)naphth(2,1-d)oxazole is a chemical compound with the molecular formula C19H13NO. It belongs to the class of naphthoxazoles, which are known for their diverse applications in various fields such as chemistry, biology, and materials science . This compound is characterized by a naphthalene ring fused to an oxazole ring, with a phenylethenyl group attached to the naphthalene ring.

Preparation Methods

The synthesis of 2-(2-Phenylethenyl)naphth(2,1-d)oxazole typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions generally include the use of a suitable solvent and a controlled temperature to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(2-Phenylethenyl)naphth(2,1-d)oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as TEMPO, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at different positions on the naphthalene or oxazole rings, often using halogenating agents or nucleophiles.

    Electrophilic Substitution: This includes reactions like nitration, bromination, sulfonation, formylation, and acylation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Phenylethenyl)naphth(2,1-d)oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)naphth(2,1-d)oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form radical adducts with naphthalenone radicals, which serve as key intermediates in various reactions . The electron paramagnetic resonance (EPR) and 18O-labeled experiments have provided insights into these mechanisms, highlighting the role of radical intermediates in its activity.

Comparison with Similar Compounds

2-(2-Phenylethenyl)naphth(2,1-d)oxazole can be compared with other naphthoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

10110-26-6

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]benzo[g][1,3]benzoxazole

InChI

InChI=1S/C19H13NO/c1-2-6-14(7-3-1)10-13-18-20-17-12-11-15-8-4-5-9-16(15)19(17)21-18/h1-13H/b13-10+

InChI Key

QIIWAAMGCOJPRF-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

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